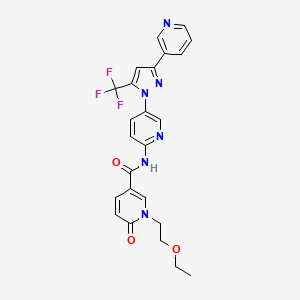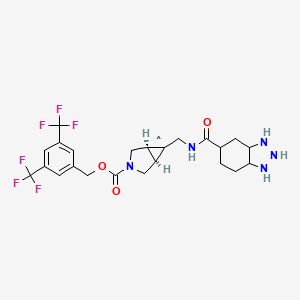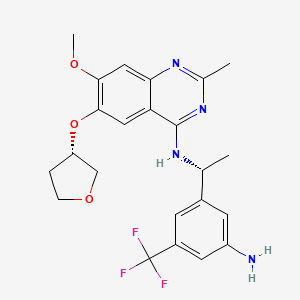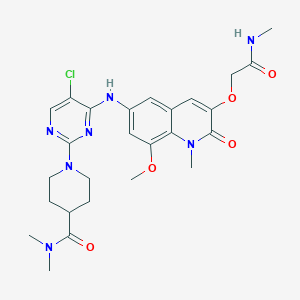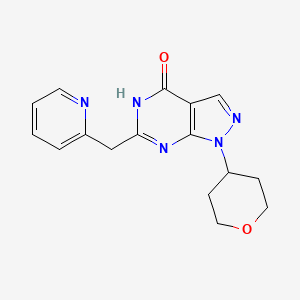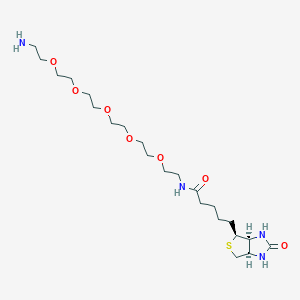
生物素-PEG5-胺
描述
Biotin-PEG5-Amine: is a compound that combines biotin, a vitamin known for its strong binding affinity to avidin and streptavidin, with a polyethylene glycol (PEG) spacer and an amine group. This compound is widely used in biochemical and pharmaceutical research due to its ability to enhance the solubility and stability of biotinylated molecules .
科学研究应用
Chemistry: Biotin-PEG5-Amine is used in the synthesis of biotinylated compounds, which are essential for various biochemical assays and affinity purification techniques .
Biology: In biological research, Biotin-PEG5-Amine is used for labeling proteins, nucleic acids, and other biomolecules. This labeling facilitates the detection, isolation, and analysis of these molecules .
Medicine: Biotin-PEG5-Amine is employed in the development of drug delivery systems, particularly in the creation of biotinylated nanoparticles and micelles for targeted drug delivery .
Industry: In industrial applications, Biotin-PEG5-Amine is used in the production of diagnostic kits and biosensors. Its strong binding affinity to avidin and streptavidin makes it ideal for use in various detection systems .
作用机制
Target of Action
Biotin-PEG5-Amine is a biotin-labeled, PEG-based PROTAC linker . The primary targets of this compound are the proteins that interact with biotin and the E3 ubiquitin ligase . The E3 ubiquitin ligase is a part of the ubiquitin-proteasome system, which is responsible for protein degradation within the cell .
Mode of Action
Biotin-PEG5-Amine, as a PROTAC linker, contains two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . This compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
Biotin, a component of Biotin-PEG5-Amine, is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide . It is required for various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids .
Pharmacokinetics
As a protac linker, it is designed to enhance the cellular uptake, and thus the bioavailability, of the attached drug molecule .
Result of Action
The result of Biotin-PEG5-Amine’s action is the selective degradation of target proteins . This can lead to changes in cellular processes and pathways, depending on the specific proteins targeted.
Action Environment
The action of Biotin-PEG5-Amine, like all PROTACs, occurs intracellularly . Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
Biotin-PEG5-Amine is a biotin-labeled, PEG-based PROTAC linker . It can be used in the synthesis of PROTACs , which are molecules designed to degrade specific proteins within cells . The biotin part of Biotin-PEG5-Amine has a strong binding affinity with avidin, a protein found in egg whites, and streptavidin, a protein derived from a bacterium . The PEG part of the compound increases the hydrophilicity of the molecules, making them more soluble in water .
Cellular Effects
Biotin-PEG5-Amine has been shown to have effects on various types of cells. For instance, it has been used for the biotinylation reaction of polymeric worm micelles for easy targeting and drug transfer to cells . This suggests that Biotin-PEG5-Amine can influence cell function by facilitating the delivery of drugs or other substances to cells.
Molecular Mechanism
The molecular mechanism of Biotin-PEG5-Amine involves its role as a PROTAC linker . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein . Biotin-PEG5-Amine, as a part of the PROTAC molecule, plays a crucial role in this process.
Temporal Effects in Laboratory Settings
The PEG part of the compound is known to increase the stability of the molecules it is attached to . This suggests that Biotin-PEG5-Amine could have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of Biotin-PEG5-Amine in animal models
Metabolic Pathways
Biotin, one component of the compound, is known to act as a coenzyme in the metabolism of fatty acids, amino acids, and carbohydrates .
Transport and Distribution
The biotin component of the compound is known to have a high binding affinity with avidin and streptavidin , suggesting that these proteins could potentially play a role in the transport and distribution of Biotin-PEG5-Amine.
Subcellular Localization
Given its role in the synthesis of PROTACs , it is likely that this compound is found in the cytoplasm where protein degradation processes occur.
准备方法
Synthetic Routes and Reaction Conditions: Biotin-PEG5-Amine is synthesized through a series of chemical reactions that involve the conjugation of biotin with a PEG spacer and an amine group. The process typically starts with the activation of biotin using a coupling reagent such as N-hydroxysuccinimide (NHS). The activated biotin is then reacted with a PEG derivative that contains an amine group, resulting in the formation of Biotin-PEG5-Amine .
Industrial Production Methods: In industrial settings, the production of Biotin-PEG5-Amine involves large-scale synthesis using automated reactors and purification systems. The process includes the precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The final product is purified using techniques like chromatography and crystallization .
化学反应分析
Types of Reactions: Biotin-PEG5-Amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Conjugation Reactions: The biotin moiety can form strong non-covalent bonds with avidin or streptavidin, which are commonly used in biochemical assays.
Common Reagents and Conditions:
N-Hydroxysuccinimide (NHS): Used for activating biotin.
Carbodiimides: Used for coupling reactions.
Aqueous Buffers: Maintain the pH during reactions.
Major Products Formed:
Biotinylated Proteins: Formed when Biotin-PEG5-Amine reacts with proteins containing carboxyl groups.
Biotinylated Micelles: Used for targeted drug delivery.
相似化合物的比较
Biotin-PEG3-Amine: Similar structure but with a shorter PEG spacer.
Biotin-PEG10-Amine: Similar structure but with a longer PEG spacer.
Biotin-PEG5-Carboxyl: Contains a carboxyl group instead of an amine group.
Uniqueness: Biotin-PEG5-Amine is unique due to its optimal PEG spacer length, which provides a balance between solubility and stability. The amine group allows for versatile conjugation with various biomolecules, making it highly useful in a wide range of applications .
属性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42N4O7S/c23-5-7-29-9-11-31-13-15-33-16-14-32-12-10-30-8-6-24-20(27)4-2-1-3-19-21-18(17-34-19)25-22(28)26-21/h18-19,21H,1-17,23H2,(H,24,27)(H2,25,26,28)/t18-,19-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKYZTMBWRTPIJ-ZJOUEHCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


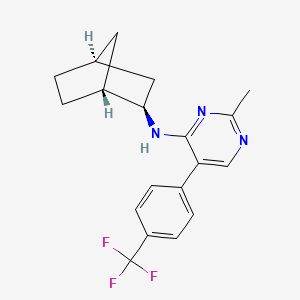

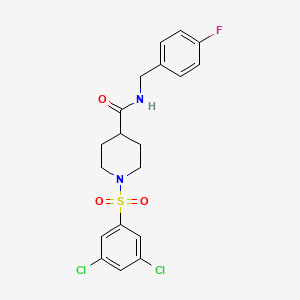

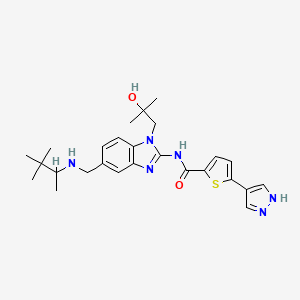
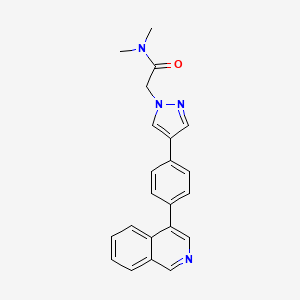
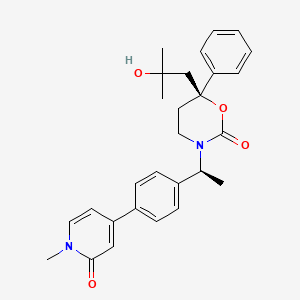
![4-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N-tert-butylbenzamide;hydrochloride](/img/structure/B606074.png)
